molecular formula C27H27N9O15 B12777627 Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate CAS No. 88069-45-8

Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate

Cat. No.: B12777627
CAS No.: 88069-45-8
M. Wt: 717.6 g/mol
InChI Key: WOJLSZFQMMOHRJ-UHFFFAOYSA-N
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Description

Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolizine ring system and an acetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolizine ring, introduction of the acetamide group, and subsequent functionalization with dipicrate. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features that may offer therapeutic benefits.

    Industry: The compound may have applications in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hexahydro-N-(o-aminophenyl)-1H-pyrrolizine-8-acetamide dipicrate include other pyrrolizine derivatives and acetamide-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets this compound apart is its unique combination of the pyrrolizine ring and acetamide group, which may confer distinct reactivity and biological effects

Properties

CAS No.

88069-45-8

Molecular Formula

C27H27N9O15

Molecular Weight

717.6 g/mol

IUPAC Name

N-(2-aminophenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;2,4,6-trinitrophenol

InChI

InChI=1S/C15H21N3O.2C6H3N3O7/c16-12-5-1-2-6-13(12)17-14(19)11-15-7-3-9-18(15)10-4-8-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,5-6H,3-4,7-11,16H2,(H,17,19);2*1-2,10H

InChI Key

WOJLSZFQMMOHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)NC3=CC=CC=C3N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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